

Comparative Analysis of C14H18BrN5O2 and Known VEGFR-2 Inhibitors

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Compound of Interest

Compound Name: C14H18BrN5O2

Cat. No.: B12631912

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This guide provides a comparative overview of the hypothetical compound **C14H18BrN5O2** against established inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a prominent target in oncology drug development. The data presented herein is intended to offer a benchmark for the potential efficacy of novel chemical entities targeting this critical signaling pathway.

Introduction to VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in vasculogenesis and angiogenesis. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the PLC γ -PKC-Raf-MEK-MAPK and PI3K/AKT pathways, are crucial for endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR-2 signaling is a hallmark of several cancers, making it a validated target for anti-angiogenic therapies.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of the hypothetical compound **C14H18BrN5O2** against VEGFR-2 was assessed and compared with that of three well-characterized, clinically relevant inhibitors: Cabozantinib, Sunitinib, and Sorafenib. The half-maximal inhibitory concentration (IC50)

values, which represent the concentration of an inhibitor required to reduce the activity of the enzyme by half, are summarized in the table below. A lower IC50 value indicates a higher potency of the inhibitor.

Compound	Molecular Formula	IC50 (nM) against VEGFR-2
C14H18BrN5O2 (Hypothetical)	C14H18BrN5O2	25
Cabozantinib	C28H24FN3O5	0.035[1][2][3][4]
Sunitinib	C22H27FN4O2	80[5][6][7]
Sorafenib	C21H16ClF3N4O3	90[8][9]

Note: The IC50 value for **C14H18BrN5O2** is a hypothetical value generated for the purpose of this comparative guide.

Experimental Protocols

The IC50 values were determined using an in vitro kinase assay. The following protocol outlines the methodology employed.

VEGFR-2 Kinase Inhibition Assay Protocol

1. Reagents and Materials:

- Recombinant human VEGFR-2 kinase domain
- Poly(Glu, Tyr) 4:1 peptide substrate
- Adenosine triphosphate (ATP)
- Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Test compounds (**C14H18BrN5O2**, Cabozantinib, Sunitinib, Sorafenib) dissolved in DMSO
- Kinase-Glo® Luminescent Kinase Assay Kit
- 96-well white microplates

- Plate reader capable of measuring luminescence

2. Procedure:

- Compound Preparation: A serial dilution of each test compound is prepared in DMSO and then further diluted in the assay buffer to the desired final concentrations.
- Assay Reaction Setup:
 - To each well of a 96-well plate, add the assay buffer.
 - Add the test compound solution to the respective wells. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control.
 - Add the Poly(Glu, Tyr) substrate to all wells.
 - Initiate the kinase reaction by adding the recombinant VEGFR-2 kinase to each well (except the "no enzyme" control).
 - Start the phosphorylation reaction by adding a solution of ATP to each well.
- Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Signal Detection:
 - After the incubation period, an equal volume of Kinase-Glo® reagent is added to each well to stop the kinase reaction and measure the amount of remaining ATP. The Kinase-Glo® reagent contains luciferase, which produces a luminescent signal proportional to the ATP concentration.
 - The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: The luminescence of each well is measured using a plate reader.

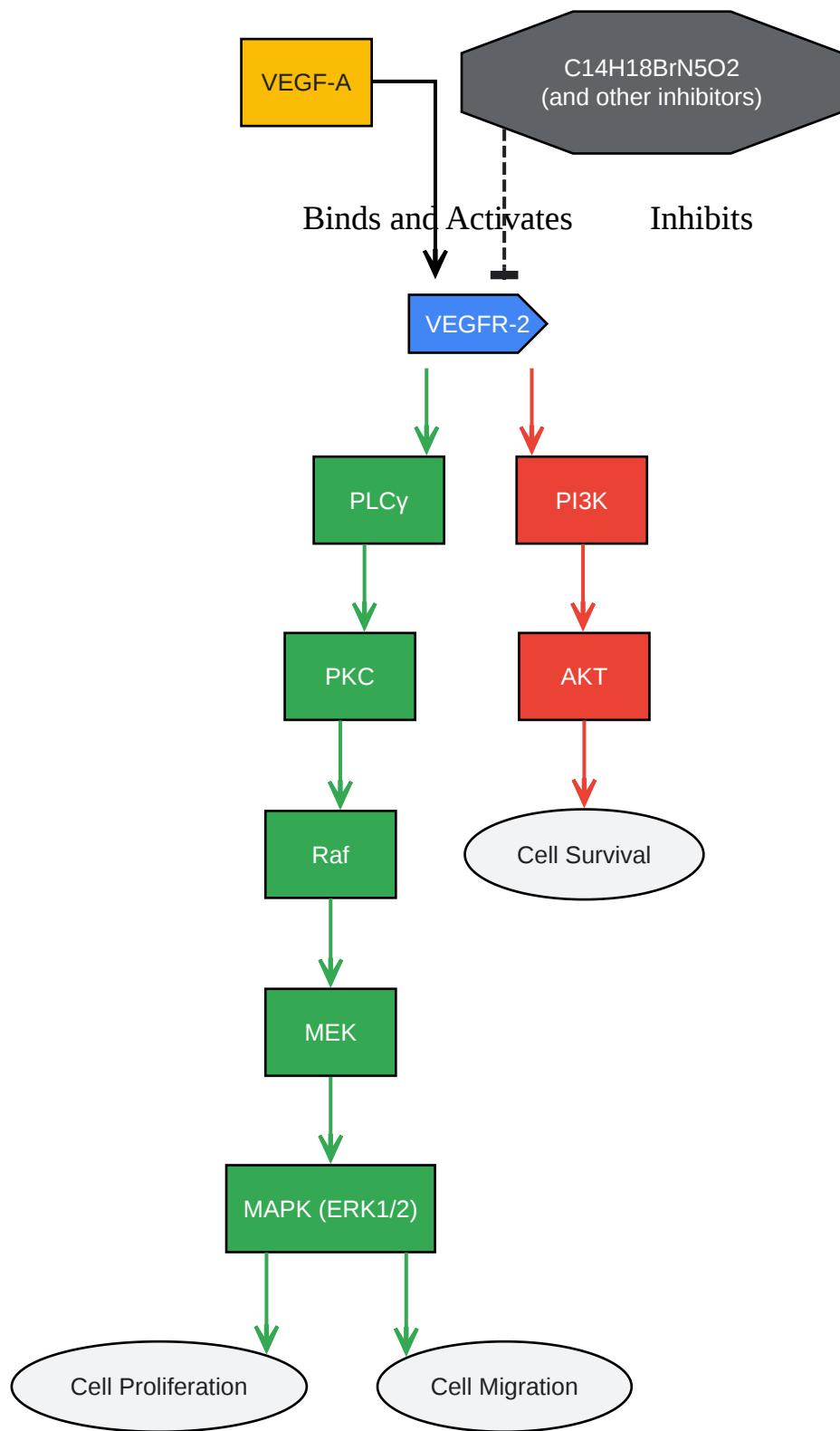
3. Data Analysis:

- The luminescent signal is inversely proportional to the kinase activity (higher kinase activity leads to lower ATP levels and thus lower luminescence).
- The percentage of inhibition for each compound concentration is calculated relative to the "no inhibitor" control.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Key Pathways and Workflows

VEGFR-2 Signaling Pathway

The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2.

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Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental Workflow for IC₅₀ Determination

The workflow for determining the inhibitory activity of the compounds is depicted below.



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Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

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